(3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
Description
This compound features a hybrid structure combining an imidazo[2,1-b]thiazole core substituted with a methyl group at position 3 and a phenyl group at position 4. The imidazothiazole moiety is linked via a methanone bridge to a 1,4-dioxa-8-azaspiro[4.5]decane system, a spirocyclic scaffold known for conformational rigidity and enhanced solubility due to its oxygen and nitrogen heteroatoms .
Properties
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-14-17(18(24)22-9-7-20(8-10-22)25-11-12-26-20)27-19-21-16(13-23(14)19)15-5-3-2-4-6-15/h2-6,13H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGHIRSSOXFDRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)N4CCC5(CC4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds bearing imidazo[2,1-b]thiazole scaffolds have been reported to exhibit a broad spectrum of pharmacological activities. They have been used as cystic fibrosis transmembrane conductance regulator (CFTR)-selective potentiators, indicating potential interaction with ion channels.
Mode of Action
The exact mode of action of this compound is currently unknown. For instance, some imidazo[2,1-b]thiazole derivatives have been found to inhibit VEGFR2, a key receptor in angiogenesis.
Biochemical Pathways
Given the potential inhibition of vegfr2, it could be involved in the regulation of angiogenesis
Pharmacokinetics
The ADME properties of this compound are not explicitly mentioned in the available literature. Therefore, it’s difficult to outline its absorption, distribution, metabolism, and excretion properties. The optimization of similar compounds has led to increased inhibition of target receptors, suggesting potential improvements in bioavailability.
Result of Action
Similar compounds have shown cytotoxic activity against human cancer cell lines, including hepg2 and mda-mb-231. This suggests that the compound could potentially induce cell death in certain cancer cells.
Biological Activity
The compound (3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is a member of the imidazo[2,1-b]thiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure that includes an imidazo[2,1-b]thiazole core and a spirocyclic moiety. The unique combination of these structural elements enhances its potential as a therapeutic agent.
| Property | Value |
|---|---|
| Molecular Formula | C18H19N3OS |
| Molecular Weight | 325.42 g/mol |
| IUPAC Name | (3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethanone |
| CAS Number | 20957223 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazo[2,1-b]thiazole derivatives. For instance, compounds with similar structures have demonstrated significant antiproliferative activity against various cancer cell lines. In vitro assays have shown that related compounds exhibit half-maximal inhibitory concentrations (IC50) ranging from 5 to 10 µM in pancreatic ductal adenocarcinoma models .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound interacts with specific enzymes involved in cell proliferation and survival.
- Cell Signaling Modulation : It may influence key signaling pathways that regulate cell cycle progression and apoptosis.
Studies indicate that similar derivatives can inhibit the migration of cancer cells and induce apoptosis through intrinsic pathways .
Study 1: In Vitro Antiproliferative Activity
A series of imidazo[2,1-b]thiazole derivatives were synthesized and tested against pancreatic cancer cell lines (SUIT-2, Capan-1). The results indicated that compounds with structural similarities to our target compound showed IC50 values as low as 5.11 µM .
Study 2: Mechanistic Insights
In another study focusing on imidazo[2,1-b]thiazole derivatives, it was found that these compounds could inhibit the activity of transforming growth factor-beta receptors, which are crucial in cancer progression . This suggests a potential pathway through which our compound may exert its effects.
Comparison with Similar Compounds
Structural Analog 1: 2-[(2S)-2-Methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl]-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one (BTZ-043)
Key Differences :
- Core Structure: BTZ-043 contains a benzothiazinone ring instead of an imidazothiazole. The benzothiazinone is substituted with nitro and trifluoromethyl groups, which enhance electrophilicity and metabolic stability .
- Spirocyclic Moiety : Both compounds share the 1,4-dioxa-8-azaspiro[4.5]decane system, but BTZ-043 includes a stereospecific methyl group at position 2 of the spiro ring.
- Bioactivity : BTZ-043 is a well-characterized antitubercular agent targeting decaprenylphosphoryl-β-D-ribose oxidase (DprE1), whereas the target compound’s imidazothiazole core may interact with different biological targets, such as kinase enzymes or GPCRs .
Molecular Data :
Structural Analog 2: (6-Methylpyridin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
Key Differences :
- Aromatic System : This analog substitutes the imidazothiazole with a 6-methylpyridin-3-yl group, reducing heterocyclic complexity while maintaining aromaticity .
- Synthetic Accessibility : The absence of fused heterocycles simplifies synthesis, as evidenced by its well-documented preparation methods .
Molecular Data :
| Property | Target Compound (Estimated) | Pyridine Analog |
|---|---|---|
| Molecular Formula | C₁₉H₂₀N₂O₃S | C₁₄H₁₈N₂O₃ |
| Molar Mass (g/mol) | ~356.4 | 262.3 |
| Aromatic System | Imidazothiazole | Pyridine |
Structural Analog 3: Thiadiazole Derivatives (e.g., Compounds 13a–13d)
Key Differences :
- Core Heterocycle: These derivatives feature a 1,3,4-thiadiazole ring instead of imidazothiazole, with hydrazono and nitrophenyl substituents .
- Synthetic Methodology: Synthesized via condensation of hydrazonoyl chlorides with carbodithioates, a route distinct from the target compound’s likely coupling of preformed imidazothiazole and spirocyclic moieties .
- Bioactivity Potential: Thiadiazoles are known for antimicrobial and anticancer activities, suggesting divergent therapeutic applications compared to the target compound’s hypothesized targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
